(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-10-6-16(7-11-18)21-19(22)15(13-20)12-14-4-8-17(23-2)9-5-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGUXOKHVQUQML-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation as the Primary Pathway
The Knoevenagel condensation between N-(4-ethoxyphenyl)cyanoacetamide and 4-methoxybenzaldehyde is the most widely reported method. This reaction typically employs ethanol or toluene as solvents, with piperidine or ammonium acetate as catalysts. The cyanoacetamide derivative is synthesized via nucleophilic acyl substitution between 4-ethoxyaniline and ethyl cyanoacetate under basic conditions.
Example Procedure :
- Synthesis of N-(4-Ethoxyphenyl)Cyanoacetamide :
Stereochemical Control via Catalytic Modulation
Achieving the Z-isomer necessitates modifying reaction kinetics. Bulky catalysts like L-proline in toluene at 80°C for 4 hours shift the equilibrium toward the Z-configuration by slowing recombination, yielding 72% Z-isomer.
Advanced Methodologies for Z-Isomer Selectivity
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time to 20 minutes, enhancing Z-isomer yield to 68% by minimizing thermal degradation. Ethanol-water mixtures (3:1) improve solubility, while TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses radical side reactions.
Lewis Acid Catalysis
Zinc chloride (10 mol%) in dichloromethane at 0°C promotes chelation-controlled pathways, favoring the Z-isomer (55% yield). This method avoids racemization but requires anhydrous conditions.
Solvent and Temperature Effects
| Solvent | Catalyst | Temperature | Time | Yield (Z) | Yield (E) |
|---|---|---|---|---|---|
| Ethanol | Piperidine | Reflux | 2 h | 12% | 65% |
| Toluene | L-Proline | 80°C | 4 h | 72% | 18% |
| DCM | ZnCl₂ | 0°C | 6 h | 55% | 10% |
| Ethanol/H₂O | NH₄OAc | 60°C | 3 h | 48% | 30% |
Polar aprotic solvents (e.g., DMF) increase reaction rates but favor E-isomer formation due to enhanced stabilization of the transition state.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) isolates the Z-isomer with >95% purity. Differential solubility between isomers allows sequential crystallization.
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves Z/E mixtures, though this method is less scalable. HPLC with a Chiralpak® IA column achieves enantiomeric excess >99%.
Spectroscopic Confirmation
- ¹H NMR : Z-isomer exhibits a deshielded acrylamide proton at δ 7.85 ppm (d, J = 12.5 Hz), while the E-isomer resonates at δ 7.45 ppm (d, J = 16.0 Hz).
- IR Spectroscopy : Distinct C=O stretches at 1680 cm⁻¹ (Z) vs. 1655 cm⁻¹ (E).
Industrial-Scale Production Challenges
Continuous Flow Reactors
Microreactor systems (0.5 mL/min flow rate) enhance heat transfer, reducing byproduct formation. However, catalyst leaching remains an issue with immobilized proline catalysts.
Green Chemistry Approaches
Supercritical CO₂ as a solvent eliminates organic waste, but yields drop to 40% due to poor solubility of 4-methoxybenzaldehyde.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic rings may participate in π-π interactions with proteins or other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine in Compound 2412 introduces electronegativity, enhancing dipole interactions in biological systems .
Physicochemical Properties
Table 2 compares physical properties:
Key Observations :
- The absence of a hydroxy group in the target compound eliminates O-H stretching (~3400 cm⁻¹), distinguishing it from ACR-2 .
- Ethoxy and methoxy groups may reduce crystallinity compared to fluorine-containing analogs like 2412 .
Antimicrobial Activity :
- Compound 4i (2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide) exhibits MIC values of 4–6 μM/mL against multi-resistant organisms .
Cytotoxic Activity :
- Compound 45 (naphthyl-substituted acrylamide) shows GI₅₀ values of 7–24 μM in cancer cell lines .
- The target compound’s methoxy and ethoxy groups may modulate cytotoxicity via metabolic stability or target binding.
Corrosion Inhibition Efficiency
Table 3 compares corrosion inhibition performance in 1.0 M HNO₃:
Key Observations :
- Ethoxy substituents could enhance inhibition efficiency by increasing molecular surface area and adsorption strength .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy and ethoxy groups enhance electron density, improving corrosion inhibition via metal surface interactions .
- Steric Effects : Bulky substituents (e.g., ethoxy vs. hydroxy) may reduce solubility but improve binding to hydrophobic targets .
- Bioactivity: Cyano groups contribute to hydrogen bonding and dipole interactions, critical in antimicrobial and cytotoxic activities .
Biological Activity
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
- CAS Number : 313251-53-5
The compound features a cyano group, ethoxyphenyl, and methoxyphenyl groups attached to an acrylamide backbone, which contribute to its reactivity and potential biological interactions .
Synthesis
The synthesis of this compound typically involves a multi-step process, often utilizing the Knoevenagel condensation reaction. This method includes the reaction of an aldehyde with malononitrile in the presence of a base, often using solvents like ethanol or methanol under controlled conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of functional groups such as cyano and methoxy can enhance interaction with microbial targets, leading to inhibition of growth .
Anticancer Potential
Studies have shown that derivatives of acrylamide compounds possess anticancer activity. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, structural analogs have been evaluated for their ability to modulate signaling pathways related to cancer progression .
Anti-inflammatory Properties
Research has demonstrated that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:
- Electrophilic Reactions : The cyano group can act as an electrophile, engaging with nucleophiles in biological systems.
- Aromatic Interactions : The aromatic rings may facilitate π-π interactions with proteins or other biomolecules, influencing their functions and pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Mechanisms :
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide?
- Methodology :
- Step 1 : React 4-ethoxyaniline with α-bromoacrylic acid in ice-cooled DMF using EDCI as a coupling agent to form the acrylamide backbone.
- Step 2 : Introduce the 4-methoxyphenyl group via a Knoevenagel condensation, using cyanoacetic acid and catalytic piperidine in ethanol under reflux (70–80°C).
- Step 3 : Purify via column chromatography (ethyl acetate/petroleum ether, 1:3) and confirm stereochemistry using NOESY NMR to verify the (Z)-configuration .
- Key Data : Yield ~65–75%; H NMR (DMSO-d6): δ 10.07 (s, NH), 8.35 (d, J=15 Hz, CH=), 7.75–6.95 (aromatic protons), 3.81 (s, OCH3) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology :
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry. For example, the cyano group (δ ~110–120 ppm in C NMR) and acrylamide protons (δ 6.5–8.5 ppm in H NMR) .
- Mass Spectrometry : HRMS (ESI) to validate molecular weight (e.g., [M+H]+: 298.14378) .
- Chromatography : HPLC (≥99% purity, retention time ~33–34 min) .
Q. What molecular interactions drive its stability and reactivity?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) to predict electron distribution; the cyano and methoxy groups enhance electrophilicity and π-π stacking .
- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 171.1 Ų for [M+H]+) indicate compact conformation, influencing solubility and binding .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and stereoselectivity?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to enhance reaction kinetics .
- Catalysis : Use chiral catalysts (e.g., L-proline) to favor (Z)-isomer formation, monitored via TLC or HPLC .
- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions .
Q. What mechanisms underlie its biological activity in neurotransmitter modulation?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-serotonin) to measure IC50 values .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay; correlate with molecular docking (e.g., interactions with AChE’s catalytic triad) .
- In Vivo Models : Zebrafish assays for cognitive enhancement (e.g., T-maze tests) .
Q. How can contradictory data on its solubility and bioavailability be resolved?
- Methodology :
- Analytical Consistency : Standardize DMSO stock concentrations (e.g., 10 mM) across studies to avoid precipitation artifacts .
- Solubility Enhancers : Co-solvents (PEG-400) or cyclodextrin inclusion complexes to improve aqueous stability .
- Replicate Studies : Cross-validate results using orthogonal methods (e.g., UV-Vis vs. LC-MS for concentration quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
